molecular formula C15H18N8O2 B6232415 1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 2580201-61-0

1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Número de catálogo B6232415
Número CAS: 2580201-61-0
Peso molecular: 342.4
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is an orally active, non-ATP-competitive cyclin kinase-directed inhibitor . It is also known as PD-0332991, Ibrance .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. It has been used in the design and synthesis of anti-tubercular agents . The discovery of extensive intestinal metabolism and major metabolites helped refine the design strategy .


Molecular Structure Analysis

The molecular structure of this compound is complex. Its IUPAC name is 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one dihydrochloride .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It has been identified as a promising therapeutic target for hematologic-oncology indications, including multiple myeloma and certain leukemia .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 484 . It is soluble in DMSO but insoluble in water .

Mecanismo De Acción

This compound is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . It has been approved for the treatment of locally advanced or metastatic breast cancer .

Safety and Hazards

The compound is associated with certain safety hazards. It has been labeled with the GHS07 signal word “Warning” and has hazard statements H302-H315-H319-H335 .

Direcciones Futuras

The compound has shown potential for further development. It has been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Future studies are needed to address exposure–efficacy relationships to further improve dosing .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione' involves the reaction of 5-(piperazin-1-yl)-2-nitropyridine with 1-methyl-3,7-dihydro-1H-purine-2,6-dione in the presence of a reducing agent to form the intermediate 1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The intermediate is then subjected to a cyclization reaction to form the final product.", "Starting Materials": [ "5-(piperazin-1-yl)-2-nitropyridine", "1-methyl-3,7-dihydro-1H-purine-2,6-dione", "Reducing agent" ], "Reaction": [ "Step 1: Reduction of 5-(piperazin-1-yl)-2-nitropyridine with a reducing agent to form 5-(piperazin-1-yl)-2-aminopyridine", "Step 2: Reaction of 5-(piperazin-1-yl)-2-aminopyridine with 1-methyl-3,7-dihydro-1H-purine-2,6-dione in the presence of a suitable solvent and a base to form the intermediate 1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione", "Step 3: Cyclization of the intermediate with a suitable cyclizing agent to form the final product '1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione'" ] }

Número CAS

2580201-61-0

Fórmula molecular

C15H18N8O2

Peso molecular

342.4

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.